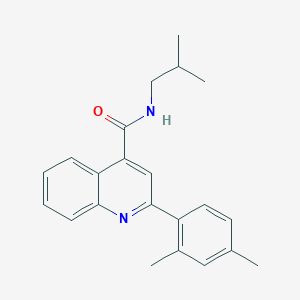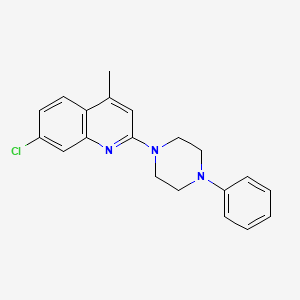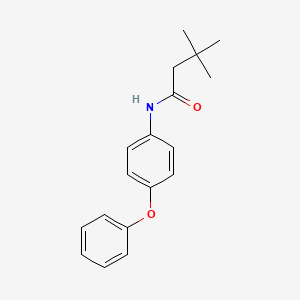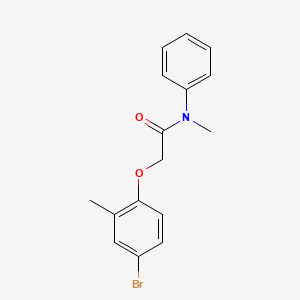
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide, also known as DIQ, is a synthetic compound that belongs to the family of quinolinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
The exact mechanism of action of 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain proteins in cells. In cancer cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to inhibit the activity of AKT, which is involved in cell survival and growth. Inflammatory cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to inhibit the activity of NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer progression. Inflammatory cells, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. In animal models, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been shown to reduce the severity of inflammatory diseases such as colitis and arthritis.
实验室实验的优点和局限性
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be improved by recrystallization. It is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous solutions. It is also relatively expensive compared to other compounds that are commonly used in lab experiments.
未来方向
For research on 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide include the development of new derivatives with improved pharmacological properties, the use of 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide as a tool for studying proteins, and the investigation of its potential use in combination with other drugs or therapies.
合成方法
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide can be synthesized by reacting 2,4-dimethyl aniline with isobutyl isocyanate in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then treated with 2-chloroquinoline-4-carboxylic acid to obtain 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide. The overall yield of this method is around 70%, and the purity of the final product can be improved by recrystallization.
科学研究应用
2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In one study, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide was shown to induce apoptosis (programmed cell death) in breast cancer cells by inhibiting the activity of a protein called AKT. 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has also been studied for its potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
In biochemistry, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been used as a probe to study the structure and function of proteins. For example, 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has been used to study the binding of a protein called PPARγ to DNA, which is involved in the regulation of gene expression. 2-(2,4-dimethylphenyl)-N-isobutyl-4-quinolinecarboxamide has also been used to study the interaction between proteins and small molecules, which could lead to the development of new drugs.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-14(2)13-23-22(25)19-12-21(17-10-9-15(3)11-16(17)4)24-20-8-6-5-7-18(19)20/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNBBKLSRROIDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(2-methylpropyl)quinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)





![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)


![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)